molecular formula C7H10O4 B6232900 methyl 1-methoxy-3-oxocyclobutane-1-carboxylate CAS No. 2763754-94-3

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

Cat. No.: B6232900
CAS No.: 2763754-94-3
M. Wt: 158.15 g/mol
InChI Key: UJTHRCCYZMEUEG-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H10O4. It is a cyclobutane derivative, characterized by the presence of a methoxy group and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions include various cyclobutane derivatives, each with distinct functional groups that can be further utilized in synthetic chemistry.

Scientific Research Applications

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The pathways involved often include nucleophilic attack, electrophilic addition, and other fundamental organic reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-3-oxocyclobutane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.

    Methyl 3-oxocyclobutanecarboxylate: Lacks the methoxy group, leading to different reactivity and applications.

    1-Methyl-3-oxocyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.

Uniqueness

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

CAS No.

2763754-94-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3

InChI Key

UJTHRCCYZMEUEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)OC

Purity

95

Origin of Product

United States

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